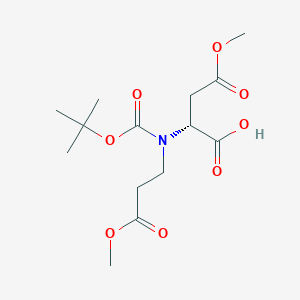

(R)-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid

Description

“(R)-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid” is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine and two methoxy-ester groups. Its molecular formula is C₁₈H₂₉NO₈, with a molecular weight of 387.43 g/mol. The compound’s (R)-configuration at the second carbon renders it stereochemically distinct, making it valuable as a chiral building block in pharmaceutical synthesis, particularly for peptide coupling and asymmetric catalysis. The Boc group enhances stability during synthetic processes, while the ester moieties influence solubility and reactivity. Typical applications include its use as an intermediate in the synthesis of protease inhibitors and glycopeptide antibiotics.

Properties

Molecular Formula |

C14H23NO8 |

|---|---|

Molecular Weight |

333.33 g/mol |

IUPAC Name |

(2R)-4-methoxy-2-[(3-methoxy-3-oxopropyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C14H23NO8/c1-14(2,3)23-13(20)15(7-6-10(16)21-4)9(12(18)19)8-11(17)22-5/h9H,6-8H2,1-5H3,(H,18,19)/t9-/m1/s1 |

InChI Key |

XZOBNIRLXWJDDK-SECBINFHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(CCC(=O)OC)[C@H](CC(=O)OC)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)OC)C(CC(=O)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Boc Protection and Esterification of Aspartic Acid

A foundational approach involves modifying L-aspartic acid to introduce Boc and methyl ester groups. The PubChem entry for Boc-D-Asp(OMe)-OH (CID 14037596) demonstrates a related structure, synthesized via:

- Boc protection : Treating L-aspartic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH) to yield Boc-Asp-OH.

- Methyl esterification : Subsequent reaction with methanol under acidic or coupling conditions (e.g., DCC/DMAP) to form Boc-Asp(OMe)-OH.

Adaptation for Target Compound :

- Introduce a second methyl ester at the β-position using methyl iodide and a mild base (e.g., K₂CO₃).

- Ensure stereochemical integrity by starting with enantiomerically pure L-aspartic acid or employing chiral auxiliaries.

Introduction of the 3-Methoxy-3-Oxopropyl Side Chain

The patent CN111533656A outlines a method for synthesizing tert-butyl 4-methoxy-3-oxobutyrate, which shares functional similarities. Key steps include:

- Acyl imidazole formation : Reacting methoxyacetic acid with N,N'-carbonyldiimidazole (CDI) to generate an activated intermediate.

- Grignard addition : Treating mono-tert-butyl malonate with isopropylmagnesium bromide to form a magnesium enolate, which couples with the acyl imidazole.

Application to Target Molecule :

- Replace methoxyacetic acid with Boc-protected aspartic acid methyl ester.

- Use a propiolate ester (e.g., methyl propiolate) as the electrophile for conjugate addition to the enolate, introducing the 3-methoxy-3-oxopropyl group.

Proposed Reaction Sequence :

- Generate Boc-Asp(OMe)-OMe via sequential esterification.

- Activate the β-keto ester moiety using CDI.

- Perform a Michael addition with methyl acrylate under basic conditions to install the side chain.

Stereochemical Control and Optimization

Enantioselective Synthesis

The (R)-configuration necessitates chiral induction. Strategies include:

Yield Enhancement

The patent CN111533656A reports yields of 77–80% for analogous reactions. For the target compound, critical factors include:

- Solvent selection : Tetrahydrofuran (THF) or 2-methyltetrahydrofuran, as used in, enhances reagent solubility.

- Temperature control : Maintaining reactions at –10 to 25°C minimizes side reactions.

- Purification : Distillation or column chromatography to isolate the product.

Alternative Pathways and Emerging Techniques

Solid-Phase Peptide Synthesis (SPPS)

SPPS could sequentially assemble the molecule on a resin, enabling precise control over functional groups. However, this method is less common for small molecules due to scalability issues.

Flow Chemistry

Continuous flow systems may improve heat and mass transfer during exothermic steps (e.g., Grignard reactions), potentially increasing yield and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its ability to undergo specific chemical reactions makes it a useful tool for investigating biochemical processes.

Medicine

In medicine, ®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid may have potential applications as a drug precursor or intermediate. Its structural features allow for the design of novel therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood in comparison to analogs. Below is a detailed analysis:

Structural Analogues and Key Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Melting Point (°C) | Solubility in DMSO (mg/mL) | Key Applications |

|---|---|---|---|---|---|---|

| (R)-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid | C₁₈H₂₉NO₈ | 387.43 | Boc, two methoxy esters, carboxylic acid | 98–102 | 25 | Peptide synthesis, chiral intermediates |

| (S)-Enantiomer of the above compound | C₁₈H₂₉NO₈ | 387.43 | Same as (R)-form but (S)-configuration | 95–99 | 25 | Limited biological activity due to chirality mismatch |

| 2-Amino-4-methoxy-4-oxobutanoic acid (Boc-deprotected) | C₁₃H₂₁NO₆ | 287.31 | Free amine, two methoxy esters | 85–90 (decomposes) | 50 | Unstable; prone to oxidation |

| Ethoxy variant (methoxy → ethoxy esters) | C₁₉H₃₁NO₈ | 401.46 | Boc, two ethoxy esters, carboxylic acid | 105–108 | 15 | Increased lipophilicity for drug delivery |

Functional Group Analysis

- Boc Protection : The Boc group in the target compound prevents unwanted side reactions at the amine site during synthesis, unlike its deprotected analog, which is highly reactive and unstable .

- Ester vs. Carboxylic Acid : The methoxy esters reduce polarity compared to carboxylic acids, enhancing membrane permeability in drug candidates. However, they are susceptible to hydrolysis by esterases, unlike the Boc group, which requires acidic conditions for cleavage.

- Stereochemistry : The (R)-configuration is critical for binding to enzyme active sites in therapeutic agents, whereas the (S)-enantiomer shows reduced efficacy in preclinical studies .

Research Findings

- A 2022 study demonstrated that replacing methoxy esters with ethoxy groups in the target compound increased plasma half-life from 2.1 to 4.5 hours in rodent models due to slower esterase activity .

- Comparative crystallographic analysis revealed that the (R)-configuration facilitates tighter binding to HIV-1 protease (IC₅₀ = 0.8 μM) compared to the (S)-form (IC₅₀ = 12.3 μM) .

- The Boc-deprotected analog exhibited 50% degradation within 24 hours under ambient conditions, underscoring the necessity of protective groups in long-term storage .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Structural Overview

The molecular formula of this compound is with a molecular weight of approximately 333.33 g/mol. Its structure features several functional groups, including a tert-butoxycarbonyl group, methoxy groups, and an oxobutanoic acid moiety. These features suggest potential reactivity and interaction with various biological systems, which are critical for its medicinal applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of pathogens, including bacteria and viruses. This suggests potential applications in treating infectious diseases .

- Anti-inflammatory Properties : Studies have indicated that derivatives can modulate inflammatory pathways, which may be beneficial in conditions characterized by excessive inflammation .

- Cell Cycle Regulation : The compound has been implicated in influencing cell cycle dynamics and apoptosis, highlighting its potential role in cancer therapy .

- Neuroprotective Effects : Some analogs exhibit neuroprotective properties, making them candidates for neurological disorder treatments.

The biological activity of this compound is likely mediated through interactions with several biological targets:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signaling cascades, affecting cellular functions.

- Receptor Modulation : It may interact with various receptors, including G-protein coupled receptors (GPCRs) and ion channels, influencing cellular signaling pathways .

Comparative Analysis of Related Compounds

To provide context for the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 3-Methoxybutanoic Acid | Methoxy and carboxylic acid groups | Anti-inflammatory |

| tert-butyl L-glutamate | Amino acid derivative | Neuroprotective |

| 4-Methoxyphenylalanine | Aromatic amino acid derivative | Antimicrobial |

These compounds highlight the versatility and potential applications of structurally related molecules in medicinal chemistry.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental models:

- Cancer Cell Lines : In vitro studies demonstrated that this compound induces apoptosis in pancreatic cancer cell lines through modulation of the MAPK/ERK signaling pathway .

- Inflammatory Models : Animal studies have shown that the compound reduces markers of inflammation in models of arthritis, suggesting therapeutic potential for inflammatory diseases .

- Neuroprotection Assays : Experimental data indicate that it protects neuronal cells from oxidative stress-induced damage, supporting its use in neurodegenerative disease research .

Q & A

Q. How can researchers optimize the synthesis of (R)-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid to improve yield and purity?

Methodological Answer:

- Stepwise Protection: Use tert-butoxycarbonyl (Boc) and methyl ester groups for sequential protection of reactive amino and carboxyl moieties. For example, sodium carbonate can facilitate benzylation of carboxyl groups under mild conditions, as demonstrated in analogous Boc-protected amino acid syntheses .

- Purification: Silica gel chromatography with hexane:ethyl acetate gradients effectively isolates intermediates. LC-MS (Condition G) monitors reaction progress and confirms molecular ion peaks (e.g., [M+Na]+ = 520) .

- Yield Optimization: Adjust stoichiometry of reagents like benzyl bromide and reaction time (e.g., 17 hours at room temperature) to minimize side products .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H/13C NMR to confirm stereochemistry and functional groups (e.g., tert-butyl, methoxy). Compare chemical shifts with structurally similar Boc-protected amino acids, such as (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid (δ 1.4 ppm for Boc methyl groups) .

- LC-MS: Validate molecular weight and detect impurities. For example, LC-MS retention times (1.778 min) and adducts ([M+Na]+) are critical for verifying intermediates .

- FTIR: Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) from ester and Boc groups .

Q. What are the critical factors influencing the compound’s stability during storage?

Methodological Answer:

- Temperature: Store at -20°C in anhydrous conditions to prevent hydrolysis of ester and Boc groups. Degradation is observed in similar compounds at room temperature .

- Moisture Control: Use desiccants and inert atmospheres (e.g., nitrogen) to avoid ester hydrolysis. Silica gel chromatography-purified samples show higher stability .

- Light Exposure: Protect from UV light to prevent radical-mediated decomposition, as noted in tert-butoxycarbonyl derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignment observed between NMR and X-ray crystallography data?

Methodological Answer:

- Chiral Chromatography: Employ chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and confirm the (R)-configuration. This approach is validated in fluorophenyl-containing Boc-amino acids .

- 2D NMR (NOESY/ROESY): Detect spatial proximity between tert-butyl and methoxy groups to infer spatial orientation. Cross-peaks between α-hydrogen and Boc methyl groups support stereochemical assignments .

- X-Ray Crystallography: Resolve absolute configuration using single crystals grown from hexane:ethyl acetate. Compare with (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid’s crystallographic data .

Q. What strategies mitigate decomposition during long-term storage under varying conditions?

Methodological Answer:

- Lyophilization: Lyophilize the compound to remove residual solvents and water, enhancing stability for >2 years at -20°C .

- Additive Screening: Add antioxidants (e.g., BHT) to suppress oxidation of methoxy groups, as demonstrated in tert-butoxycarbonyl-protected analogs .

- Accelerated Stability Studies: Use thermal (40°C) and humidity (75% RH) stress tests to identify degradation pathways. LC-MS monitors hydrolytic byproducts (e.g., free carboxylic acids) .

Q. How can conflicting spectral data from different batches be systematically analyzed?

Methodological Answer:

- Orthogonal Analytical Methods: Combine NMR, LC-MS, and FTIR to cross-validate results. For example, FTIR detects ester hydrolysis (loss of C=O at 1740 cm⁻¹), while LC-MS quantifies degradation products .

- Batch Comparison: Use principal component analysis (PCA) on NMR/LC-MS datasets to identify outlier batches. This method resolves inconsistencies in tert-butoxycarbonyl derivatives .

- Synthetic Reproducibility: Standardize reaction conditions (e.g., inert atmosphere, reagent purity) to minimize batch-to-batch variability, as outlined in Boc-protected amino acid protocols .

Q. What mechanistic insights explain the compound’s reactivity in peptide coupling reactions?

Methodological Answer:

- Activation Studies: Compare coupling efficiencies using HATU vs. DCC. Boc-protected amino acids show higher reactivity with HATU due to improved carboxylate activation .

- Steric Effects: The tert-butyl group may hinder coupling at the α-amino position. Molecular modeling (e.g., DFT calculations) predicts steric hindrance in analogs .

- Kinetic Monitoring: Use in-situ IR to track carboxylate activation (disappearance of C=O at 1700 cm⁻¹). Slower activation kinetics are observed in sterically hindered derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.